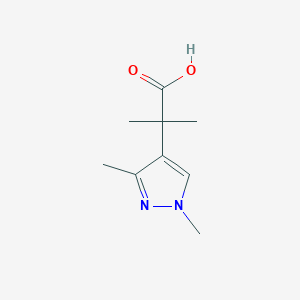

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

Description

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR :

- Pyrazole ring protons resonate as singlets at δ 7.2–7.5 ppm due to diamagnetic shielding from the methyl groups.

- Methyl groups on the pyrazole (δ 2.1–2.3 ppm) and propanoic acid backbone (δ 1.4–1.6 ppm) exhibit distinct splitting patterns.

- Carboxylic acid proton appears as a broad singlet at δ 12.1 ppm.

$$ ^{13}\text{C} $$ NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 182 ($$ \text{M}^+ $$).

- Fragmentation pathways:

Tautomeric Behavior and Conformational Analysis

The pyrazole ring exhibits prototropic tautomerism , though methylation at N1 and N3 locks the substituents, preventing tautomeric shifts. Conformational flexibility arises from:

- Rotation of the C-C bond linking the pyrazole and propanoic acid groups.

- Gauche interactions between methyl groups, favoring a staggered conformation.

Density functional theory (DFT) calculations suggest an energy barrier of 8–10 kJ/mol for interconversion between rotamers.

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Hybrid DFT studies (B3LYP/6-311+G**) reveal:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the pyrazole ring and carboxylic oxygen.

- Lowest Unoccupied Molecular Orbital (LUMO) : Predominantly on the carbonyl group.

- Energy Gap : 4.2 eV, indicating moderate reactivity.

Electrostatic potential maps highlight nucleophilic regions at the carboxylic oxygen and electrophilic zones near the pyrazole nitrogen atoms. Mulliken charges confirm significant polarization ($$ \text{O}{\text{carboxylic}} $$: -0.45 e; $$ \text{N}{\text{pyrazole}} $$: -0.32 e).

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(5-11(4)10-6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |

InChI Key |

MQNPAPRNWGDXDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(C)(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation and Carboxylation of Pyrazole Derivatives

One common approach involves starting from 1,3-dimethylpyrazole or its derivatives, followed by selective alkylation at the 4-position and subsequent carboxylation to introduce the 2-methylpropanoic acid group.

Step 1: Formation of 4-bromo or 4-chloropyrazole intermediate

Halogenation at the 4-position of 1,3-dimethylpyrazole using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl3) under controlled conditions yields 4-bromo- or 4-chloropyrazole derivatives. This step is critical for enabling subsequent cross-coupling reactions.Step 2: Cross-coupling to introduce the 2-methylpropanoic acid side chain

The halogenated pyrazole intermediate undergoes palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) with organometallic reagents bearing the 2-methylpropanoic acid moiety or its protected derivatives. For example, the coupling of 4-bromopyrazole with a boronic acid derivative of 2-methylpropanoic acid ester, followed by hydrolysis, yields the target acid.Step 3: Hydrolysis and purification

Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid. Purification is typically achieved by crystallization or chromatographic techniques.

Reduction and Functional Group Transformations

In some synthetic routes for related compounds, reduction of intermediates such as esters or amides to alcohols or aldehydes followed by oxidation or further functionalization is employed to access the acid functionality.

For example, sodium bis(2-methoxyethoxy)aluminum hydride has been used for selective reductions in complex pyrazole-containing molecules.

Research Findings and Data Summary

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of 1,3-dimethylpyrazole | NBS or POCl3, controlled temperature | 70-85 | Selective halogenation at 4-position; crucial for further coupling |

| Palladium-catalyzed cross-coupling | Pd catalyst, boronic acid ester, base, solvent | 60-80 | Suzuki coupling effective for C-C bond formation; requires inert atmosphere |

| Ester hydrolysis | Acidic or basic aqueous conditions | 85-95 | Converts ester to free acid; mild conditions preferred to avoid decomposition |

| Cyclization via hydrazine hydrate (analogous method) | Hydrazine hydrate, ethanol, microwave irradiation | 75-90 | Efficient for pyrazoline formation; applicable for constructing pyrazole ring systems |

| Reduction of intermediates | Sodium bis(2-methoxyethoxy)aluminum hydride | Variable | Selective reduction useful in multi-step syntheses involving pyrazole derivatives |

Analytical and Purification Techniques

- Chromatography (TLC, column chromatography) is routinely used to monitor reaction progress and purify intermediates.

- Spectroscopic characterization includes FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Melting point determination and crystallization are employed for final compound purification and confirmation.

Summary and Considerations

- The preparation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is best achieved through selective halogenation of the pyrazole ring followed by palladium-catalyzed cross-coupling with suitable side chain precursors.

- Alternative synthetic routes involving Claisen–Schmidt condensation and cyclization are established for related pyrazole derivatives and may be adapted.

- Careful control of reaction conditions and purification steps is essential to obtain high yields and purity.

- The use of modern synthetic tools such as microwave-assisted synthesis and selective reducing agents enhances efficiency.

This synthesis strategy is supported by patent literature and peer-reviewed research emphasizing the versatility and robustness of these methods for heterocyclic acid compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituent patterns, chain length, or functional groups.

Structural Analogs with Pyrazole Moieties

Table 1: Key Data for Pyrazole-Based Carboxylic Acids

Key Observations:

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound increases steric hindrance compared to analogs with single methyl groups (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid) . Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability but may reduce solubility .

Chain Length and Position: 2-Methylpropanoic acid (branched chain) in the target compound vs. linear propanoic acid in analogs (e.g., 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid) alters acidity (pKa) and hydrogen-bonding capacity . N1 vs. C4 substitution on pyrazole affects electronic distribution and intermolecular interactions .

Functional Group Additions: The tert-Boc-protected amino group () introduces orthogonal reactivity for further derivatization, useful in drug discovery .

Non-Pyrazole Carboxylic Acid Analogs

Table 2: Aromatic and Aliphatic Carboxylic Acids

Key Observations:

- Fluorinated analogs (e.g., 2-(3-Fluorophenyl)-2-methylpropanoic acid) exhibit improved blood-brain barrier penetration compared to pyrazole derivatives .

- Conjugated systems (e.g., ) may enhance binding to aromatic residues in enzymes or receptors .

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. For instance, compounds similar to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Celecoxib, a well-known COX-2 inhibitor, exemplifies the therapeutic potential of pyrazole derivatives in treating inflammatory diseases .

Antioxidant Activity

Research indicates that pyrazole compounds possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for diseases such as cancer and neurodegenerative disorders .

Antimicrobial Effects

Several studies have reported the antimicrobial activity of pyrazole derivatives against various pathogens. The compound's structural features allow it to interact with microbial enzymes, disrupting their function and leading to cell death .

The mechanisms underlying the biological activities of this compound are primarily associated with its ability to modulate enzyme activity and interact with cellular receptors.

Enzyme Inhibition

As noted earlier, this compound may inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial for its anti-inflammatory effects.

Cell Signaling Pathways

Pyrazole derivatives can influence various cell signaling pathways, including those involved in apoptosis and cell proliferation. By modulating these pathways, they may exert protective effects against cancer cell growth .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.